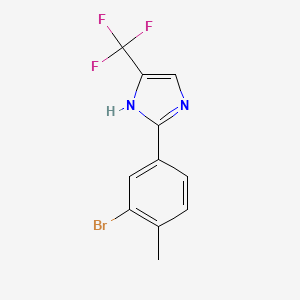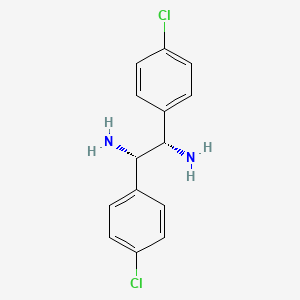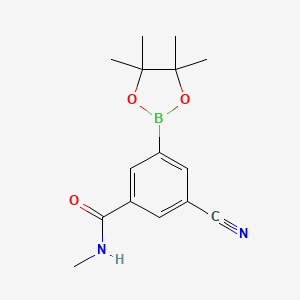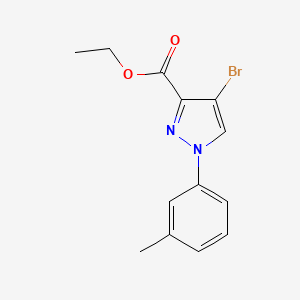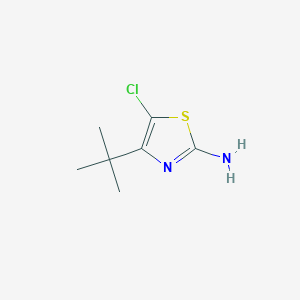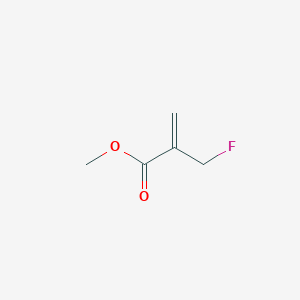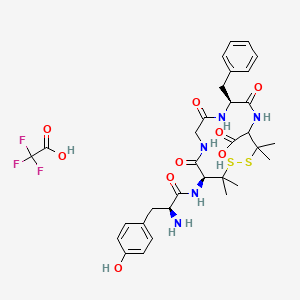
DPDPE trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DPDPE trifluoroacetate is a synthetic enkephalin peptide and an agonist of delta-1-opioid receptorsThis compound is notable for its high selectivity for delta-opioid receptors over mu- and kappa-opioid receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DPDPE trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic disulfide bridge between two penicillamine residues. The peptide is then treated with trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and disulfide bond formation. The final product is then cleaved from the solid support and purified .
Analyse Chemischer Reaktionen
Types of Reactions
DPDPE trifluoroacetate primarily undergoes peptide bond formation and disulfide bond formation reactions. It can also participate in oxidation and reduction reactions involving the disulfide bridge .
Common Reagents and Conditions
Peptide Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are commonly used for peptide bond formation.
Oxidizing Agents: Hydrogen peroxide or iodine can be used to oxidize the thiol groups to form the disulfide bridge.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce the disulfide bridge back to thiol groups.
Major Products
The major product of these reactions is the cyclic peptide with a disulfide bridge, which is the active form of this compound .
Wissenschaftliche Forschungsanwendungen
DPDPE trifluoroacetate has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of delta-opioid receptors in pain modulation and neuroprotection.
Pharmacology: Researchers use it to investigate the selectivity and efficacy of opioid receptor agonists.
Seizure Disorders: It has been shown to increase the seizure threshold and provide protection against seizures in animal models.
Pain Research: This compound is used in studies to understand its analgesic effects and potential therapeutic applications.
Wirkmechanismus
DPDPE trifluoroacetate exerts its effects by binding to delta-1-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in analgesic and neuroprotective effects. The compound selectively targets delta-opioid receptors, which are involved in modulating pain and protecting neurons from damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DAMGO trifluoroacetate: Another synthetic peptide that acts as a mu-opioid receptor agonist.
[D-Ala2,Leu5,Cys6]enkephalin: A delta-opioid receptor antagonist used to study the specificity of DPDPE trifluoroacetate.
Uniqueness
This compound is unique in its high selectivity for delta-opioid receptors, which distinguishes it from other opioid receptor agonists that may have broader receptor activity. This selectivity makes it a valuable tool for studying the specific roles of delta-opioid receptors in various physiological and pathological processes .
Eigenschaften
Molekularformel |
C32H40F3N5O9S2 |
|---|---|
Molekulargewicht |
759.8 g/mol |
IUPAC-Name |
(7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24?;/m0./s1 |
InChI-Schlüssel |
LUVILUYVBUMMRG-FIJWTTFTSA-N |
Isomerische SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


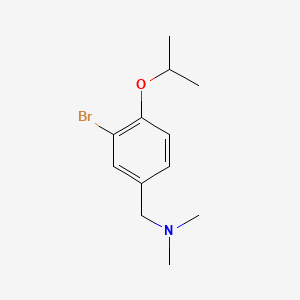
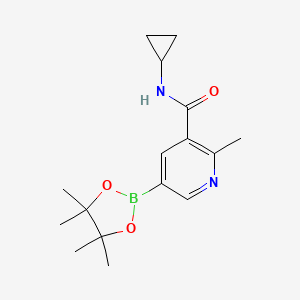
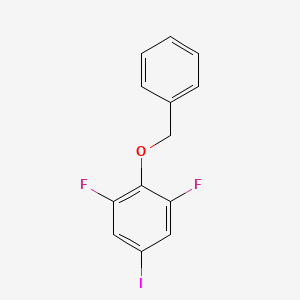
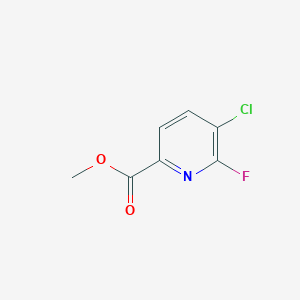
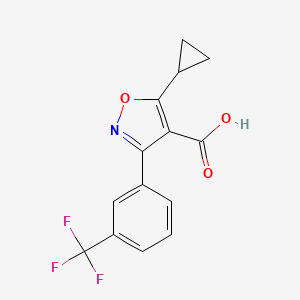
![3-iodo-5-(4-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768565.png)
![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)
